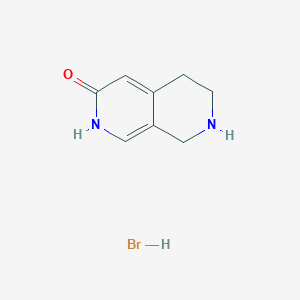

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide

説明

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide is a bicyclic heterocyclic compound characterized by a partially hydrogenated naphthyridine core with hydroxyl and hydrobromide functional groups. Its synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling, hydrogenation, and acid treatment. For instance, it is prepared via hydrogenation of 3-methoxy-2,7-naphthyridine followed by hydrobromic acid treatment to yield the hydrobromide salt . The compound’s structure is validated using techniques such as LC-MS and $ ^1 \text{H-NMR} $, ensuring high purity and correct stereochemistry.

The naphthyridine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) and enzyme-targeting applications. The hydrobromide salt enhances solubility, making it advantageous for formulation studies.

特性

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.BrH/c11-8-3-6-1-2-9-4-7(6)5-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXYRVAJILURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CNC(=O)C=C21.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The synthesis typically begins with substituted pyridine or naphthyridine precursors, which undergo functional group transformations to install the tetrahydro-2,7-naphthyridin-3-ol core. The final hydrobromide salt is obtained by treatment with hydrobromic acid.

Key Synthetic Steps and Reactions

2.1 Starting Materials and Initial Functionalization

The synthesis often starts from 2-chloropyridine or related derivatives, which are functionalized through halogenation or iodination to introduce reactive sites for further coupling reactions.

For example, 6-methoxynicotinaldehyde can be converted to 4-iodo-6-methoxynicotinaldehyde via successive treatment with lithium salts and iodine, enabling subsequent Sonogashira coupling reactions.

2.2 Sonogashira Coupling and Cyclization

The iodinated pyridine derivatives are coupled with alkynes (e.g., trimethylsilylacetylene) under Sonogashira-Hagihara conditions to form alkynyl-substituted intermediates.

These intermediates undergo condensation with ammonium hydroxide in ethanol to form 3-methoxy-2,7-naphthyridine derivatives, which serve as precursors for the tetrahydro scaffold.

2.3 Regioselective Catalytic Reduction

The key tetrahydro ring system is formed by regioselective catalytic hydrogenation of the 2,7-naphthyridine core, typically using palladium or other suitable catalysts under controlled conditions.

This step converts the aromatic system into the saturated 5,6,7,8-tetrahydro derivative, maintaining the position of the hydroxyl group at the 3-position.

2.4 Formation of the Hydrobromide Salt

The free base 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

This step involves dissolving the free base in an appropriate solvent and adding aqueous hydrobromic acid, followed by isolation of the salt by filtration and drying.

For example, heating the tetrahydro-isoquinoline hydrochloride in 48% aqueous hydrobromic acid at 100°C for 12 hours yields the hydrobromide salt after cooling and filtration.

Representative Preparation Procedure (Literature-Based)

| Step | Reaction/Process | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Iodination of 6-methoxynicotinaldehyde | Treatment with lithium salt, n-BuLi, iodine in hexanes | High regioselectivity, precursor for coupling |

| 2 | Sonogashira coupling with trimethylsilylacetylene | Pd catalyst, CuI, base, solvent (e.g., THF) | Formation of alkynyl intermediate |

| 3 | Condensation with ammonium hydroxide | Ethanol, reflux or room temperature | Formation of 3-methoxy-2,7-naphthyridine |

| 4 | Catalytic hydrogenation | Pd/C or similar catalyst, H2 gas, controlled temperature | Regioselective reduction to tetrahydro derivative |

| 5 | Hydrobromide salt formation | Treatment with aqueous hydrobromic acid, heating | Isolation of hydrobromide salt by filtration and drying |

Analytical and Purification Techniques

The synthetic intermediates and final product are characterized by NMR spectroscopy (^1H and ^13C NMR), mass spectrometry (HRMS), and chromatographic purity assessments.

Purification methods include recrystallization from solvents such as ethyl acetate or ethanol and chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/methanol eluents).

Research Findings and Improvements

A recent improved synthetic route reduced the number of steps from nine to six and increased overall yield from approximately 4% to 25% for related tetrahydronaphthyridine scaffolds, demonstrating advances in efficiency and scalability.

The new route incorporated a Heck reaction of 2-chloropyridine with ethylene gas, a one-pot cyclization and amination, and an enantioselective transfer hydrogenation step, enabling the synthesis of chiral tetrahydronaphthyridines without chromatographic purification.

Although this specific route was developed for a related compound, the methodology and principles are extendable to the synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide.

Summary Data Table for this compound

| Parameter | Description/Value |

|---|---|

| CAS Number | 893566-82-0 |

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one; hydrobromide |

| Key Synthetic Features | Halogenation, Sonogashira coupling, catalytic reduction, salt formation |

| Purification Methods | Recrystallization, silica gel chromatography |

| Typical Yield Range | 60-89% depending on step and purification |

化学反応の分析

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine derivatives.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. A study highlighted in Neuroscience Letters found that treatment with this compound improved cell viability in models of neurodegeneration .

Pharmacological Research

Potential Antidepressant Properties

Emerging studies suggest that this compound may possess antidepressant-like effects. In animal models, administration of the compound resulted in decreased depressive behaviors and increased serotonin levels in the brain . This finding points to its potential utility in developing new antidepressant therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory disease. A relevant study published in Pharmacology Reports showed a significant reduction in inflammation markers following treatment with this compound .

Synthesis and Derivatives

Synthesis Techniques

this compound can be synthesized through various methods including cyclization reactions involving appropriate precursors. The synthetic pathways often emphasize the importance of controlling reaction conditions to achieve high yields and purity .

Derivatives and Modifications

The exploration of derivatives has been a significant focus area as modifications to the naphthyridine structure can enhance biological activity or alter pharmacokinetic properties. For instance, substituting different functional groups on the naphthyridine ring has been shown to affect both the potency and selectivity of the compound against specific biological targets .

Case Studies

作用機序

The mechanism of action of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit HIV reverse transcriptase, making them potential candidates for antiviral drugs .

類似化合物との比較

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride

- Molecular Formula : $ \text{C}8\text{H}{11}\text{ClN}_2\text{O} $

- Key Differences :

- Substitution pattern: The hydroxyl group is positioned at the 3rd carbon of the 1,8-naphthyridine ring, whereas the target compound has a 2,7-naphthyridine backbone.

- Counterion: Hydrochloride vs. hydrobromide, affecting solubility and crystallinity.

- Synthesis : Similar hydrogenation steps but starting from a 1,8-naphthyridine precursor.

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Hydrochloride

- Molecular Formula : $ \text{C}8\text{H}9\text{BrN}_2\cdot\text{HCl} $

- Key Differences :

- Bromine substitution at the 3rd position instead of a hydroxyl group.

- Lacks the hydroxyl group, reducing hydrogen-bonding capacity.

- Applications : Primarily used as an intermediate in Suzuki-Miyaura coupling reactions.

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

- Molecular Formula : $ \text{C}9\text{H}{12}\text{N}_2 $

- Key Differences: Methyl group at the 2nd position instead of hydroxyl.

Functionalized Tetrahydro-Naphthyridines

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives (e.g., 5-phenyl, 5-(4-fluorophenyl), and 5-(thiophen-3-yl)) demonstrate the impact of substituents on physicochemical properties :

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine | Phenyl at C5 | $ \text{C}{14}\text{H}{14}\text{N}_2 $ | 210.27 | Enhanced lipophilicity |

| 5-(4-Fluorophenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | 4-Fluorophenyl at C5 | $ \text{C}{14}\text{H}{13}\text{FN}_2 $ | 228.26 | Electron-withdrawing group improves metabolic stability |

| 5-(Thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine | Thiophene at C5 | $ \text{C}{12}\text{H}{12}\text{N}_2\text{S} $ | 216.30 | Potential for π-π stacking interactions |

Comparison Insights :

- Hydroxyl Group: The target compound’s hydroxyl group (vs.

- Counterion Choice : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochloride salts due to larger anion size .

生物活性

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C8H11BrN2O

- Molecular Weight : 231.09 g/mol

- CAS Number : 893566-82-0

This compound is a derivative of naphthyridine and is characterized by its unique substitution pattern and the presence of a hydrobromide salt, which impacts its solubility and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as HIV reverse transcriptase, suggesting potential use as an antiviral agent.

- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives have demonstrated significant inhibition of cell proliferation in human lung cancer (H1299 and A549) and cervical cancer (HeLa) cells .

Biological Activities

The compound's biological activities can be categorized into several key areas:

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but aligns with the broader activity observed in related compounds .

Anticancer Properties

Several studies have highlighted the anticancer potential of naphthyridine derivatives:

- Cytotoxicity : Compounds similar to this compound have shown IC50 values ranging from 10.47 to 15.03 µg/mL against various cancer cell lines .

- Mechanisms : These compounds can induce apoptosis through multiple pathways, including the activation of caspases and modulation of p53-independent signaling pathways .

Case Studies

-

Anticancer Effects in Animal Models :

Aaptamine analogs derived from naphthyridine structures demonstrated significant anticancer efficacy in mice models with human hepatocellular carcinoma xenografts. These compounds induced apoptosis and reduced tumor growth by downregulating key oncogenes such as SOX9 and Ki67 . -

Immunomodulatory Effects :

Canthinone-type alkaloids related to naphthyridines have been shown to reduce pro-inflammatory cytokines in models of drug-induced colitis in rats. This suggests potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| 5,6,7,8-Tetrahydro... | Anticancer | 10.47 - 15.03 | Effective against H1299 and HeLa cells |

| 1,5-Naphthyridine | Antimicrobial and anticancer | Varies | Broad spectrum of activity |

| 1,6-Naphthyridine | Anticancer and neuroprotective | Varies | Known for diverse pharmacological effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5,6,7,8-tetrahydro-2,7-naphthyridine derivatives, and how are they optimized for purity?

- Methodology : Derivatives of tetrahydro-naphthyridines are typically synthesized via cyclization reactions using brominated intermediates (e.g., 3-bromopicolines) under reflux conditions in ethanol or acetic acid. Key steps include heating at 60–85°C, followed by cooling, filtration, and recrystallization from ethanol to isolate products . Purity is validated via melting point analysis (169–312°C), IR spectroscopy (to confirm functional groups like hydroxyl or carbonyl), and NMR for structural elucidation . Elemental analysis (C, H, N) is critical to verify stoichiometric consistency .

Q. How can researchers confirm the structural integrity of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide using spectroscopic techniques?

- Methodology : Combine multiple analytical methods:

- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and aromatic C–N/C–C stretches .

- NMR : Use NMR to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and NMR to assign carbon frameworks, including tetrahydro-naphthyridine rings and substituents .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data when synthesizing novel tetrahydro-naphthyridine analogs?

- Methodology : Cross-validate data using complementary techniques. For example:

- If NMR signals overlap, use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .

- Compare experimental IR peaks with computational simulations (e.g., DFT) for functional group verification .

- Replicate syntheses under controlled conditions (e.g., inert atmosphere, strict temperature control) to minimize by-product interference .

Q. How can catalytic dehydrogenation be applied to functionalize tetrahydro-naphthyridines for drug discovery applications?

- Methodology : Catalytic dehydrogenation at 200°C in mesitylene converts tetrahydro-naphthyridines (e.g., 6a,b) into fully aromatic naphthyridines (8a,b), enhancing π-stacking potential for target binding. Optimize reaction time (3–6 hours) and catalyst loading (e.g., CoCl₂) to balance yield and selectivity . Monitor progress via TLC or HPLC to isolate intermediates .

Q. What experimental design considerations are critical for evaluating the biological activity of tetrahydro-naphthyridine derivatives?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., halogen, methyl, phenyl) via nucleophilic substitution or acylation to modulate lipophilicity and binding affinity .

- Bioassays : Use cell-based assays (e.g., cytotoxicity against cancer lines) with dose-response curves (IC₅₀ determination). Include controls for solvent effects and validate results via triplicate runs .

- SAR Analysis : Correlate structural features (e.g., electron-withdrawing groups at position 3) with activity trends using regression models .

Q. How can researchers address challenges in scaling up tetrahydro-naphthyridine synthesis while maintaining reproducibility?

- Methodology :

- Process Optimization : Transition from batch to flow chemistry for better temperature/pressure control. Use multigram-scale reactions with 3-bromopicolines as cost-effective starting materials .

- Purification : Replace recrystallization with column chromatography for higher yields in scaled reactions. Monitor purity via HPLC with UV detection .

- Documentation : Maintain rigorous logs of reaction parameters (e.g., stirring rate, solvent grade) to identify variability sources .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。